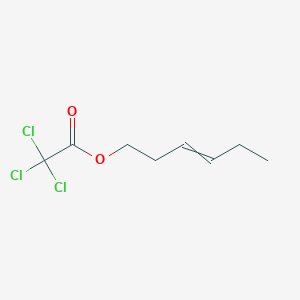
Acetic acid, trichloro-, 3-hexenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trichloro-, 3-hexenyl ester is an organic compound that belongs to the ester family. Esters are typically formed by the reaction of a carboxylic acid and an alcohol. This particular ester is derived from trichloroacetic acid and 3-hexenol. Esters are known for their distinctive odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 3-hexenyl ester can be achieved through the Fischer esterification process. This involves the reaction of trichloroacetic acid with 3-hexenol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
On an industrial scale, the production of this ester may involve continuous flow processes where trichloroacetic acid and 3-hexenol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro-, 3-hexenyl ester can undergo several types of chemical reactions, including:
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 3-hexenol.
Reduction: Trichloroethanol and 3-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, trichloro-, 3-hexenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetyl group into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis and metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its distinctive odor.
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 3-hexenyl ester primarily involves its hydrolysis to trichloroacetic acid and 3-hexenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The resulting trichloroacetic acid can further participate in various biochemical pathways, including protein modification and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenyl-, 3-hexenyl ester: Similar ester structure but with a phenyl group instead of trichloro.
Acetic acid, trichloro-, octyl ester: Similar ester but with an octyl group instead of 3-hexenyl
Uniqueness
Acetic acid, trichloro-, 3-hexenyl ester is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
114607-28-2 |
|---|---|
Molecular Formula |
C8H11Cl3O2 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
hex-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H11Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h3-4H,2,5-6H2,1H3 |
InChI Key |
HIHSJHFAKCBBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















